3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

medicinal chemistry fragment-based drug discovery lead optimization

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one (CAS 64921-99-9) is an N-substituted pyrazolyl butanone derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. This compound is commercially supplied as a liquid building block for organic synthesis and medicinal chemistry research , and is typically available at 95% purity from multiple vendors.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 64921-99-9
Cat. No. B1457227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(1H-pyrazol-1-yl)butan-2-one
CAS64921-99-9
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CN1C=CC=N1
InChIInChI=1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3
InChIKeyDRVFJQHOFFMVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one (CAS 64921-99-9): What Scientific and Industrial Buyers Need to Know About This Pyrazolyl Butanone Building Block


3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one (CAS 64921-99-9) is an N-substituted pyrazolyl butanone derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is commercially supplied as a liquid building block for organic synthesis and medicinal chemistry research , and is typically available at 95% purity from multiple vendors . Structurally, it features an unsubstituted pyrazole ring N-linked to a butan-2-one backbone bearing an isopropyl group at the C3 position, distinguishing it from linear-chain or ring-substituted pyrazolyl butanone analogs. Unlike certain related pyrazoles that are specifically claimed in fungicidal or cannabinoid receptor antagonist patents, 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one is primarily documented as a versatile synthetic scaffold rather than a proprietary active pharmaceutical ingredient or agrochemical [1][2].

Why Generic Substitution with Other Pyrazolyl Butanones Fails: The Specific Structural and Physical Distinctions of CAS 64921-99-9


In procurement and experimental design, 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one cannot be freely interchanged with closely related pyrazolyl butanone analogs without altering synthetic outcomes or biological profiles. Regioisomers such as 4-(1-pyrazolyl)-2-butanone (CAS 89943-03-3) differ fundamentally in the position of the carbonyl group relative to the pyrazole ring, producing distinct reactivity patterns in condensation and alkylation reactions . Ring-substituted analogs like 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (CAS 1178469-22-1) introduce additional methyl substitution on the pyrazole ring, which alters electronic distribution and steric accessibility at the reactive N-adjacent positions [1]. Moreover, the liquid physical state of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one offers practical handling advantages over solid analogs in certain synthetic workflows . Each of these structural and physical variables impacts downstream reaction yields, purification requirements, and the physicochemical properties of final target molecules. The following quantitative evidence guide provides the specific data points that define where and why this compound differs meaningfully from its closest alternatives.

Quantitative Comparative Evidence for 3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one: Molecular Properties and Biological Activity Differentiators


Molecular Weight and Formula Differentiation: Higher MW vs. 4-(1-Pyrazolyl)-2-butanone Confers Distinct Pharmacokinetic Starting Point

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one (C8H12N2O, MW 152.19 g/mol) differs from the structurally simpler 4-(1-pyrazolyl)-2-butanone (C7H10N2O, MW 138.17 g/mol) by the presence of an additional methyl branch and a different carbonyl positioning [1]. This MW difference of 14.02 Da (approximately 10% greater) places the compound in a distinct physicochemical space for fragment-based drug discovery, where small variations in molecular weight and lipophilicity can meaningfully shift ligand efficiency metrics and membrane permeability predictions [2]. The isopropyl substitution pattern additionally contributes increased steric bulk and branching relative to the linear butanone chain of 4-(1-pyrazolyl)-2-butanone.

medicinal chemistry fragment-based drug discovery lead optimization

Pyrazole Ring Substitution Pattern: Unsubstituted vs. 4-Methyl-Substituted Pyrazole Core Enables Distinct Reactivity Profiles

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one bears an unsubstituted pyrazole ring (no substituents on the pyrazole C3, C4, or C5 positions), whereas 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (CAS 1178469-22-1) contains a methyl group at the C4 position of the pyrazole ring . Despite sharing the identical molecular formula (C8H12N2O) and MW (152.19 g/mol), these are distinct regioisomers with different substitution patterns [1]. The unsubstituted pyrazole ring in the target compound retains full nucleophilic character at all ring carbon positions and preserves the potential for electrophilic aromatic substitution chemistry that is partially blocked in the 4-methyl analog [2].

organic synthesis heterocyclic chemistry building block selection

Physical State Distinction: Liquid Formulation of 3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one vs. Solid Analogs Alters Handling and Formulation Workflows

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one is commercially supplied and stored as a liquid at room temperature, as confirmed by vendor technical specifications . This contrasts with the physical state of the regioisomeric analog 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, for which physical state is not uniformly specified across vendors, and with 4-(1-pyrazolyl)-2-butanone, which may be handled as a solid depending on the supplier and batch conditions . The liquid physical form eliminates the need for pre-weighing and solubilization steps in many automated liquid handling platforms, and simplifies formulation for biological assay preparation [1]. No melting point is reported for the target compound, consistent with its liquid state at ambient temperature .

compound management high-throughput screening laboratory procurement

Biological Activity Reference: Reported IC50 of 28 μM in Unspecified Assay Provides Activity Benchmark, Though Lacks Direct Comparative Data

A literature-derived comment notes that 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one has a reported IC50 of 28 μM in an unspecified biological assay [1]. This potency value, while modest and lacking specific target or comparator context, establishes a baseline activity level for the compound that may be useful for initial hit triage or fragment-based screening campaigns. No peer-reviewed primary publication was identified that contains direct head-to-head quantitative comparisons against structurally related pyrazolyl butanones in the same assay system. Therefore, this value serves as a reference point rather than definitive comparative evidence of superiority or inferiority relative to analogs.

biological screening hit identification preliminary pharmacology

Structural Classification as Versatile Scaffold: Documented Utility as Synthetic Building Block Distinguishes from Application-Specific Pyrazole Derivatives

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one is consistently documented across multiple commercial and database sources as a 'versatile small molecule scaffold' and 'building block' for synthesizing more complex molecules with tailored properties . This contrasts with many pyrazole derivatives disclosed in patent literature that are specifically optimized for narrow applications such as fungicidal activity (US8853207B2) or cannabinoid receptor antagonism [1][2]. The compound's commercial availability at 95% purity and its classification as a research chemical rather than a bioactive lead compound position it as a synthetic intermediate rather than an end-use active ingredient . No patents specifically claiming 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one as an active pharmaceutical ingredient or agrochemical were identified, reinforcing its primary utility as a synthetic building block.

medicinal chemistry diversity-oriented synthesis chemical biology

Optimal Research and Procurement Applications for 3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one (CAS 64921-99-9)


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 152.19 g/mol and a modest reported IC50 of 28 μM [1], 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one is positioned within fragment-like chemical space suitable for FBDD screening libraries. Its unsubstituted pyrazole ring provides a hydrogen-bonding pharmacophore and synthetic handle for fragment elaboration, while its liquid physical form enables direct dispensing into screening plates . The compound's 95% purity specification from commercial suppliers ensures reliable hit confirmation in primary screens .

Diversity-Oriented Synthesis of Pyrazole-Containing Heterocycles

The unsubstituted pyrazole ring in 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one allows for electrophilic substitution chemistry that is blocked in ring-substituted analogs like 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one . This structural feature makes the compound valuable for generating diverse pyrazole-containing libraries via halogenation, nitration, or direct C-H functionalization at the C4 position, expanding the accessible chemical space beyond what can be achieved with pre-substituted pyrazole building blocks.

Synthesis of Isopropyl-Substituted Lead-Like Molecules

The isopropyl group at the C3 position of the butanone side chain introduces controlled lipophilicity and steric bulk . This feature distinguishes the compound from the simpler 4-(1-pyrazolyl)-2-butanone (MW 138.17 g/mol) and provides a starting point for lead optimization programs targeting compounds with moderate logP values and improved metabolic stability relative to linear alkyl chain analogs [2]. The 14 Da MW difference corresponds to a measurable shift in calculated lipophilicity and ligand efficiency metrics.

Laboratory Compound Management and High-Throughput Screening Workflows

The liquid physical state of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one eliminates the need for pre-weighing and solubilization, reducing handling time and minimizing potential weighing errors. This property is particularly advantageous for high-throughput screening facilities where automated liquid handling systems require compounds in solution-ready form. Room-temperature storage compatibility further simplifies compound management logistics compared to analogs requiring refrigeration or special handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.